![molecular formula C17H20N2O3S2 B2604847 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide CAS No. 941971-82-0](/img/structure/B2604847.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
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Overview
Description
Thiophene and its derivatives are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Based on the modification of natural products and the active substructure splicing method, a series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The structures of similar compounds were identified through 1 H NMR, 13 C NMR and HRMS spectra . The crystal packing of these compounds is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene is a heterocyclic compound with the formula C 4 H 4 S. Consisting of a planar five-membered ring, it is aromatic as indicated by its extensive substitution reactions . In most of its reactions, it resembles benzene .Physical And Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and structural elucidation of compounds related to N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide. For instance, the synthesis and crystal structures of derivatives have been prepared from thiophenaldehyde, showcasing the diverse structural capabilities of these compounds for further chemical and pharmacological studies (Yao et al., 2006).
Anticancer Activity
Derivatives with the tetrahydroisoquinoline skeleton have been investigated for their anticancer activities. These studies reveal the potential of these compounds in targeting specific cancer cells, highlighting their significance in the development of novel anticancer drugs (Mohler et al., 2006).
Anticonvulsant Properties
Research on N-substituted 1,2,3,4-tetrahydroisoquinolines has demonstrated significant anticonvulsant effects. This points to their potential application in treating seizure disorders, providing a foundation for the development of new anticonvulsant agents (Gitto et al., 2006).
Pharmacological Selectivity
Studies on isoquinolines as antagonists of specific receptors, such as the P2X7 nucleotide receptor, indicate high selectivity for human versus rat receptor homologues. This selectivity is crucial for developing targeted therapies with minimal side effects (Humphreys et al., 1998).
Cardiovascular Effects
Tetrahydroisoquinoline alkaloids have been evaluated for their effects on the cardiovascular system, including blood pressure and smooth muscle activity. These studies provide insights into the potential therapeutic applications of these compounds in cardiovascular diseases (Fassett & Hjort, 1938).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)17(20)18-14-7-8-15-13(11-14)5-3-9-19(15)24(21,22)16-6-4-10-23-16/h4,6-8,10-12H,3,5,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMQEUWQOAUOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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